1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one
Overview
Description
1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one typically involves the formation of the indazole ring followed by the attachment of the pyrrolidinone moiety. One common method involves the cyclization of o-aminobenzonitriles with organometallic reagents to form the indazole core . Subsequent reactions introduce the pyrrolidinone ring through various cyclization strategies.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Substitution reactions, particularly on the indazole ring, can introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents are employed under various conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The pyrrolidinone ring may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
1H-Indazole: Shares the indazole core but lacks the pyrrolidinone ring.
Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the indazole moiety.
1-(1H-Indazol-3-yl)pyrrolidin-2-one: Similar structure but without the methyl group on the indazole ring.
Uniqueness: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one is unique due to the presence of both the indazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. The methyl group on the indazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-(1-methylindazol-3-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLPMFNJYBHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245404 | |
Record name | 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-76-1 | |
Record name | 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.